Potassium carbamoylcarbamate
CAS No.: 26479-35-6
Cat. No.: VC16978456
Molecular Formula: C2H3KN2O3
Molecular Weight: 142.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26479-35-6 |
|---|---|
| Molecular Formula | C2H3KN2O3 |
| Molecular Weight | 142.16 g/mol |
| IUPAC Name | potassium;N-carbamoylcarbamate |
| Standard InChI | InChI=1S/C2H4N2O3.K/c3-1(5)4-2(6)7;/h(H,6,7)(H3,3,4,5);/q;+1/p-1 |
| Standard InChI Key | CLFBVDCVUBZWEH-UHFFFAOYSA-M |
| Canonical SMILES | C(=O)(N)NC(=O)[O-].[K+] |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Formula
Potassium carbamoylcarbamate is defined by the formula , comprising two carbamoyl groups () bound to a potassium ion. The compound’s exact mass is 141.978 g/mol, with a polar surface area (PSA) of 96.24 Ų, indicative of high solubility in polar solvents . Its LogP value of 0.1099 suggests limited lipophilicity, aligning with its ionic nature .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 142.155 g/mol |
| Exact Mass | 141.978 g/mol |
| Polar Surface Area | 96.24 Ų |
| LogP | 0.1099 |
Structural Features and Stability
The carbamate groups in potassium carbamoylcarbamate exhibit resonance stabilization, where the carbonyl oxygen delocalizes electrons with the adjacent nitrogen, enhancing stability . This resonance reduces rotational barriers around the C–N bond compared to amides, making the compound more reactive toward nucleophiles . The potassium ion further stabilizes the structure through electrostatic interactions, preventing decomposition under ambient conditions .
Synthesis and Industrial Production
Conventional Synthesis Routes
While direct synthesis methods for potassium carbamoylcarbamate are sparsely documented, analogous carbamate syntheses involve the reaction of amines with carbon dioxide in the presence of alkali metal hydroxides. A plausible route includes:
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Ammonia and CO₂ Reaction:
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Potassium Hydroxide Neutralization:
This method mirrors the production of ammonium carbamate but substitutes ammonium with potassium.
Challenges in Scalability
Industrial production faces hurdles due to the compound’s hygroscopicity and tendency to hydrolyze in aqueous environments. Stabilizing agents or anhydrous conditions are often required to maintain purity during large-scale synthesis .
Industrial and Research Applications
Chemical Synthesis
The compound acts as a potassium source in reactions requiring alkaline conditions. Its carbamate groups participate in nucleophilic substitutions, enabling the synthesis of ureas and polyurethanes .
Future Research Directions
Mechanistic Studies in Biochemistry
Elucidating the compound’s interaction with enzymes like CPS1 could reveal novel regulatory mechanisms in nitrogen metabolism . Structural studies using X-ray crystallography may clarify its binding modes.
Drug Development Opportunities
Exploring potassium carbamoylcarbamate as a prodrug linker or enzyme inhibitor could yield new therapeutics for metabolic disorders or cancers .
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